molecular formula C7H3Cl2NS B1317596 4,6-Dichlorothieno[2,3-b]pyridine CAS No. 99429-80-8

4,6-Dichlorothieno[2,3-b]pyridine

Cat. No. B1317596
CAS RN: 99429-80-8
M. Wt: 204.08 g/mol
InChI Key: OUMURQZNFGBWAH-UHFFFAOYSA-N
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Description

4,6-Dichlorothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H3Cl2NS . It is a solid substance with a molecular weight of 205.09 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4Cl2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3,11H . The Canonical SMILES representation is: C1=CSC2=C1C(=CC(=N2)Cl)Cl .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 205.09 . Its exact mass and monoisotopic mass are 202.9363257 g/mol . It has a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Synthesis of Novel Compounds

4,6-Dichlorothieno[2,3-b]pyridine serves as a versatile building block in synthetic chemistry for the creation of complex molecules. It has been utilized in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, demonstrating its utility in creating structurally diverse derivatives (Figueroa‐Pérez et al., 2006). Furthermore, the compound has facilitated the targeted synthesis of formylated chlorothieno[2,3-b]pyridine derivatives, showcasing its role in producing compounds not accessible through other methods (Abdelwahab et al., 2017).

Applications in Dyeing and Semiconducting Materials

Research has explored the use of this compound derivatives in the synthesis of disperse dyes for polyester fibers, highlighting its potential in the textile industry (Yuh-Wen Ho, 2005). Moreover, novel nitrogen-embedded small molecules derived from this compound have been studied for their optical, electrochemical properties, and carrier transport properties, indicating its significance in the development of n-channel semiconducting materials (Zhou et al., 2019).

Role in Drug Discovery Research

This compound has also been identified as a key building block in drug discovery research. Its regioselective bromination has been described, demonstrating the compound's potential as a precursor for the synthesis of various drug candidates (Lucas et al., 2015). This highlights the compound's versatility and utility in creating pharmacologically relevant structures.

Safety and Hazards

The safety information for 4,6-Dichlorothieno[2,3-b]pyridine includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4,6-dichlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMURQZNFGBWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541861
Record name 4,6-Dichlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99429-80-8
Record name 4,6-Dichlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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